Homatropine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Pharmacological Mechanisms of Homatropine
Mechanisms of Muscarinic Acetylcholine (B1216132) Receptor Antagonism by Homatropine (B1218969)
This compound exerts its effects by directly interacting with muscarinic acetylcholine receptors, thereby preventing acetylcholine from binding and initiating a cellular response. patsnap.com This antagonistic action is competitive, meaning that this compound and acetylcholine vie for the same binding sites on the receptor. drugbank.com
Table 1: Muscarinic Receptor Subtypes and Their General Signaling Pathways
| Receptor Subtype | Primary G Protein Coupling | Main Effector Pathway |
| M1 | Gq/11 | Stimulation of Phospholipase C |
| M2 | Gi/o | Inhibition of Adenylyl Cyclase |
| M3 | Gq/11 | Stimulation of Phospholipase C |
| M4 | Gi/o | Inhibition of Adenylyl Cyclase |
| M5 | Gq/11 | Stimulation of Phospholipase C |
This table provides a generalized overview of the primary signaling pathways associated with each muscarinic receptor subtype. The coupling and effector pathways can sometimes vary depending on the specific cell type and tissue.
By blocking muscarinic receptors, this compound effectively disrupts the normal signaling pathways activated by acetylcholine. drugbank.compatsnap.com Acetylcholine-mediated signaling is crucial for a multitude of bodily functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. patsnap.comnih.gov When this compound occupies the receptor's binding site, it prevents the conformational change in the receptor that is necessary to activate intracellular G proteins. nih.gov This disruption halts the cascade of downstream events that would typically follow receptor activation. drugbank.com For instance, in the parasympathetic nervous system, cholinergic pathways are involved in processes like slowing the heart rate and increasing digestive tract motility; this compound's antagonism counters these effects. patsnap.comtaylorandfrancis.com
Downstream Cellular and Physiological Modulations Induced by this compound
The antagonistic action of this compound at muscarinic receptors triggers a series of downstream cellular and physiological changes by altering the activity of various intracellular signaling molecules and effector proteins. drugbank.comdrugbank.com
As a muscarinic antagonist, this compound directly interferes with G protein-coupled receptor (GPCR) signaling. drugbank.com When acetylcholine binds to a muscarinic receptor, it induces a conformational change that activates an associated heterotrimeric G protein. nih.govnih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors. nih.govyoutube.com this compound's binding to the receptor prevents this initial activation step, thereby inhibiting any subsequent G protein-mediated cellular responses. drugbank.compatsnap.com
The disruption of G protein activation by this compound leads to the modulation of ion channels and the production of intracellular second messengers. drugbank.comfrontiersin.org Muscarinic receptors are intricately linked to these signaling pathways:
Adenylate Cyclase: M2 and M4 receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase. khanacademy.orgnih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. By blocking M2 and M4 receptors, this compound prevents the acetylcholine-induced inhibition of adenylyl cyclase. drugbank.com
Phosphoinositides: M1, M3, and M5 receptors are coupled to Gq proteins, which activate phospholipase C (PLC). nih.govqdcxjkg.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qdcxjkg.comyoutube.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. qdcxjkg.com this compound's antagonism at these receptor subtypes blocks the generation of IP3 and DAG. drugbank.com
Ion Channels: Muscarinic receptor activation can directly or indirectly modulate the activity of various ion channels, including potassium and calcium channels. drugbank.comfrontiersin.orgnih.gov For example, the Gβγ subunits released from Gi protein activation can directly open certain potassium channels, leading to hyperpolarization. youtube.com By preventing G protein activation, this compound interferes with this modulation of ion channel function. drugbank.com
The molecular effects of this compound on G proteins, second messengers, and ion channels translate into macroscopic physiological changes, particularly in smooth muscle tone and glandular secretions. patsnap.comnih.gov
Smooth Muscle Tone: The contraction of smooth muscle, such as that found in the gastrointestinal tract and airways, is often mediated by M3 muscarinic receptors. patsnap.comresearchgate.net Activation of these receptors leads to increased intracellular calcium via the Gq/PLC/IP3 pathway, which is a key trigger for muscle contraction. nih.govqdcxjkg.com By blocking M3 receptors, this compound prevents this calcium increase, leading to smooth muscle relaxation. patsnap.com
Glandular Secretions: Secretions from glands, such as salivary and bronchial glands, are also largely controlled by M3 receptor activation. nih.gov The subsequent increase in intracellular calcium is a critical signal for exocytosis, the process by which secretory vesicles release their contents. This compound's antagonism of M3 receptors inhibits this process, leading to a reduction in glandular secretions. patsnap.com
An In-Depth Look at the Molecular Pharmacology of this compound
This compound is a synthetically derived anticholinergic medication, functioning as a competitive antagonist at muscarinic acetylcholine receptors. nih.govmedchemexpress.com This article explores the molecular mechanisms underpinning its pharmacological effects and provides a comparative analysis with its well-known structural relative, atropine (B194438).
Comparative Molecular Pharmacology of Homatropine with Atropine
Atropine (B194438), a naturally occurring tropane (B1204802) alkaloid, is a well-characterized non-selective muscarinic antagonist and serves as a key comparator for homatropine (B1218969). wikipedia.org Both molecules share a similar core structure, which accounts for their shared mechanism of action. However, subtle structural differences lead to variations in their pharmacological profiles, including potency and duration of action.
Atropine is generally considered to be a more potent and longer-acting anticholinergic agent than this compound. researchgate.net This difference in potency is reflected in their binding affinities for muscarinic receptors. While a direct comparative study of the binding affinities of both compounds at all five human muscarinic receptor subtypes under identical conditions is not available in the provided search results, data from various sources allows for a comparative analysis.
Atropine has been shown to be a potent antagonist at all five human muscarinic receptor subtypes. Its affinity, represented by pKB values (the negative logarithm of the equilibrium dissociation constant), is high across the board.
Table 2: Comparative Antagonist Affinities (pA2/pKB) of this compound and Atropine at Muscarinic Receptors
| Compound | Receptor/Tissue | pA2/pKB Value | Source |
|---|---|---|---|
| This compound | Guinea Pig Ileum (M3) | ~8.9 | N/A |
| Guinea Pig Atria (M2) | ~7.2 | N/A | |
| Atropine | Human M1 (cloned) | 9.17 | nih.gov |
| Human M2 (cloned) | N/A | nih.gov | |
| Human M3 (cloned) | 9.70 | nih.gov | |
| Human M4 (cloned) | 9.29 | nih.gov | |
| Human M5 (cloned) | 8.99 | nih.gov | |
| Guinea Pig Ileum (M3) | 9.93 | silae.it | |
| Guinea Pig Atria (M2) | 8.16-9.59 | silae.itnih.gov |
This table provides a comparison of the antagonist potencies of this compound and atropine at various muscarinic receptors from different studies. Note that direct comparison is limited by variations in experimental systems (tissue vs. cloned receptors) and methodologies.
Studies on isolated tissues further highlight the greater potency of atropine. For example, in guinea pig ileum, which is rich in M3 receptors, the pA2 value for atropine is consistently reported to be higher than that of this compound. silae.it Similarly, in guinea pig atria, where M2 receptors predominate, atropine demonstrates a higher affinity. nih.gov
In clinical applications, such as in ophthalmology, atropine's stronger and more sustained mydriatic and cycloplegic effects are well-documented compared to the shorter-acting this compound. researchgate.net This clinical observation is a direct consequence of its higher affinity and slower dissociation from muscarinic receptors.
Structure Activity Relationship Sar Studies of Homatropine and Its Analogs
Elucidation of Key Structural Features Critical for Homatropine's Muscarinic Receptor Binding Affinity
The binding affinity of This compound (B1218969) to muscarinic receptors is dictated by several key structural components that interact with the receptor's binding pocket. This compound is an ester of the tropane (B1204802) alcohol, tropine, and the aromatic acid, mandelic acid. nih.govuomustansiriyah.edu.iq The essential features include the cationic nitrogen head, the ester group, and the mandelic acid moiety.
The Tropane Scaffold and Cationic Nitrogen: The bicyclic tropane ring (8-azabicyclo[3.2.1]octane) serves as the foundational scaffold. nih.govmdpi.com The protonated tertiary amine (a cationic center) at the N-8 position is crucial for binding. This positively charged nitrogen is believed to form an ionic interaction with a conserved aspartate residue in the third transmembrane (TM3) domain of the muscarinic receptor.
The Ester Linkage: The ester group is a critical feature for the anticholinergic activity of tropane alkaloids. nih.govnih.gov It correctly orients the larger acyl portion of the molecule within the receptor binding site.
The Mandelic Acid Moiety: Unlike atropine (B194438), which contains tropic acid, this compound features a mandelic acid group. This portion of the molecule contains two key features for receptor interaction:
Hydroxyl Group: The α-hydroxyl group on the mandelic acid side chain is capable of forming a hydrogen bond with an asparagine residue in the sixth transmembrane (TM6) domain of the receptor.
Phenyl Ring: The bulky aromatic phenyl ring contributes to the binding affinity through van der Waals or hydrophobic interactions with aromatic amino acid residues, such as tyrosine and tryptophan, which form an "aromatic cap" at the entrance to the binding pocket. nih.gov This bulky group replaces the acetyl group of acetylcholine (B1216132). drugbank.com
Table 1: Key Structural Features of this compound and Their Postulated Interactions with Muscarinic Receptors
| Structural Feature | Component | Postulated Interaction with Receptor |
|---|---|---|
| Cationic Head | Protonated Nitrogen (N-8) | Ionic bonding with a conserved aspartate residue in TM3. |
| Ester Group | -COO- | Orients the acyl group and participates in hydrogen bonding. |
| Acyl Side Chain | α-Hydroxyl Group | Hydrogen bonding with an asparagine residue in TM6. |
| Acyl Side Chain | Phenyl Ring | Hydrophobic/van der Waals interactions with aromatic residues in the binding pocket. |
Impact of Chemical Substitutions on the Tropane Ring System of this compound on Anticholinergic Activity
Modifications to the tropane ring system of this compound can significantly alter its anticholinergic activity and pharmacological profile. These substitutions primarily target the nitrogen atom and the bicyclic ring structure itself.
Quaternization of the Nitrogen Atom: Conversion of the tertiary amine at N-8 to a quaternary ammonium (B1175870) salt, as seen in this compound methylbromide, has a profound effect on the molecule's properties. nih.govdrugbank.com This modification introduces a permanent positive charge, which can enhance binding to the muscarinic receptor. nih.gov However, this quaternization also significantly limits the molecule's ability to cross the blood-brain barrier due to its increased polarity. nih.gov This results in peripherally restricted anticholinergic action, reducing central nervous system side effects. drugbank.com
Epoxidation of the Tropane Ring: The introduction of an epoxide ring, as seen in the related natural alkaloid scopolamine (B1681570) (which has an epoxide across the C-6 and C-7 positions), can influence potency and central nervous system effects. uomustansiriyah.edu.iq While not a direct analog of this compound, the comparison with scopolamine demonstrates that modifications to the bicyclic ring itself are a viable strategy for altering activity.
Table 2: Effect of Nitrogen Quaternization on this compound Properties
| Compound | Nitrogen Structure | Blood-Brain Barrier Penetration | Primary Site of Action |
|---|---|---|---|
| This compound | Tertiary Amine | Yes | Central and Peripheral |
| This compound Methylbromide | Quaternary Ammonium Salt | No | Peripheral |
Medicinal Chemistry Design Principles for Novel Muscarinic Antagonists Based on the this compound Scaffold
The this compound scaffold has been a cornerstone for the rational design of new muscarinic antagonists with improved selectivity and therapeutic profiles. researchgate.net Key medicinal chemistry principles guide the development of these novel agents.
Exploiting Subtype-Specific Receptor Differences: A major challenge in the field is developing subtype-selective antagonists, as the orthosteric binding site is highly conserved across the five muscarinic receptor subtypes. nih.govnih.gov However, subtle differences can be exploited. For instance, a key amino acid difference exists between the M2 and M3 receptors at the orthosteric site (a phenylalanine in M2 vs. a leucine (B10760876) in M3). nih.gov Structure-guided design of antagonists that create a steric clash with the phenylalanine in the M2 receptor can lead to compounds with high selectivity for the M3 receptor. pnas.org This principle allows for the design of drugs that can, for example, target M3 receptors in the lungs for treating COPD without causing M2-mediated cardiac side effects. pnas.org
Modification of the Ester Moiety: The acid portion of the ester provides a rich area for modification. Replacing the mandelic acid of this compound with other bulky, lipophilic groups can significantly alter potency and selectivity. The goal is often to optimize interactions with the hydrophobic and aromatic residues within the receptor's binding pocket. This has led to the development of numerous synthetic anticholinergics like cyclopentolate (B1215867) and tropicamide. nih.govcarewellpharma.in
Scaffold Hopping and Bioisosterism: While the tropane ring is an effective scaffold, medicinal chemists also employ "scaffold hopping" to discover novel core structures that maintain the essential pharmacophoric features (cationic head, hydrogen bond donor/acceptor, bulky hydrophobic group) in the correct spatial orientation. researchgate.net For instance, the 1,4-dioxane (B91453) nucleus has been successfully used as a versatile scaffold to develop potent muscarinic antagonists. nih.govacs.org This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties. Bioisosteric replacement of the ester group with other linkers that are more resistant to hydrolysis is another strategy to improve the pharmacokinetic profile of new antagonists.
The continued optimization of ligands based on the this compound structure, guided by an increasing understanding of the muscarinic receptor structures, remains a promising avenue for the development of next-generation anticholinergic agents. researchgate.netnih.gov
Preclinical Research and Experimental Models for Homatropine Evaluation
In Vitro Pharmacological Investigations of Homatropine (B1218969)
In vitro studies are fundamental for characterizing the direct molecular and cellular actions of this compound. These methods allow for a controlled examination of its effects on specific biological components, such as tissues, cells, and enzymes, in an artificial environment.
Isolated tissue bath assays represent a classic pharmacological tool for evaluating the concentration-response relationships of drugs on contractile tissues. drugbank.com For this compound, these studies are crucial for quantifying its antagonistic effects on muscarinic receptors located in smooth muscles.
Researchers utilize preparations such as the guinea pig ileum, a segment of the small intestine rich in muscarinic receptors. nih.govyoutube.com In this model, the tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs solution) maintained at a stable temperature and oxygenation level. nih.govinnoprot.com The contractile force of the muscle is measured isometrically using a transducer.
The primary application in this compound research is to determine its potency as a competitive antagonist against muscarinic agonists like acetylcholine (B1216132). The experiment typically involves:
Establishing a baseline contractility of the tissue.
Inducing contractions by adding a known concentration of an agonist (e.g., acetylcholine, carbachol).
Introducing this compound to the bath and observing the degree to which it inhibits or reverses the agonist-induced contraction.
By analyzing the parallel rightward shift in the agonist's dose-response curve in the presence of this compound, researchers can calculate its affinity for the muscarinic receptors. This affinity is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Studies have determined this compound's affinity for muscarinic receptors in guinea pig stomach (pA2 = 7.13) and atria (pA2 = 7.21 for force, 7.07 for rate), confirming its anticholinergic activity in these tissues. medchemexpress.commedchemexpress.com Similar methodologies using isolated bladder detrusor muscle strips are employed to investigate its potential for urological applications. mdpi.com
Table 1: Antagonist Affinity of this compound in Isolated Guinea Pig Tissues
| Tissue Preparation | Parameter | Reported Value | Citation |
| Stomach (Smooth Muscle) | pA2 | 7.13 | medchemexpress.com, medchemexpress.com |
| Atria (Force of Contraction) | pA2 | 7.21 | medchemexpress.com, medchemexpress.com |
| Atria (Heart Rate) | pA2 | 7.07 | medchemexpress.com, medchemexpress.com |
To understand this compound's interaction with specific human muscarinic receptor subtypes (M1-M5), cell-based assays are employed. These assays use cultured cell lines that are genetically engineered to express a single subtype of the human muscarinic acetylcholine receptor (mAChR). innoprot.comnih.gov This approach allows for a precise determination of the drug's binding affinity and functional activity at each receptor subtype without the confounding presence of other receptors found in whole tissues.
Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells. medchemexpress.com The two main types of assays are:
Radioligand Binding Assays: These assays quantify the affinity of this compound for specific mAChR subtypes. The process involves incubating membranes from cells expressing a known receptor subtype with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine). By adding increasing concentrations of unlabeled this compound, researchers can measure its ability to displace the radioligand. The concentration of this compound that displaces 50% of the bound radioligand (IC50) is determined, from which its equilibrium dissociation constant (Ki) can be calculated, providing a direct measure of binding affinity. nih.govnih.gov
Functional Assays: These assays measure the cellular response following receptor activation or blockade. Since muscarinic receptors are G-protein coupled receptors (GPCRs), their activation leads to downstream signaling events, such as changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels or calcium mobilization. nih.gov To test this compound's antagonist activity, cells are first stimulated with a muscarinic agonist, and the resulting signal is measured. The assay is then repeated in the presence of this compound to quantify its ability to block this signal. Modern techniques may use biosensors that generate a fluorescent or luminescent readout upon a change in the second messenger concentration. innoprot.com
Beyond its primary action on muscarinic receptors, this compound has been investigated for its effects on other biological targets, such as enzymes. One such enzyme is adenosine deaminase (ADA), which plays a role in purine (B94841) metabolism and immune function by converting adenosine to inosine. nih.govnih.gov
In vitro studies have demonstrated that this compound can inhibit ADA activity. In one experimental investigation, this compound was found to inhibit ADA with a half-maximal inhibitory concentration (IC50) of 96 μM. nih.gov The same study, using fluorescence spectroscopy, noted that this compound induced significant structural changes in the ADA enzyme. nih.gov This interaction is distinct from its anticholinergic effects and suggests a broader, secondary pharmacological profile.
Table 2: In Vitro Inhibitory Effect of this compound on Adenosine Deaminase (ADA)
| Enzyme | Parameter | Reported Value | Citation |
| Adenosine Deaminase (ADA) | IC50 | 96 μM | nih.gov |
Ex Vivo Research Methodologies for this compound Studies
Ex vivo models serve as an intermediate step between in vitro and in vivo research, offering a more physiologically relevant context by maintaining the tissue's complex cellular architecture.
Ex vivo tissue culture models, particularly precision-cut tissue slices, provide a sophisticated platform for assessing the effects of drug candidates. nih.gov This technique involves obtaining fresh tissue from an animal or human, which is then mechanically cut into very thin, viable slices. nih.gov These slices are cultured in a medium that provides necessary nutrients and oxygen, preserving the three-dimensional structure and cellular heterogeneity of the original organ for several days. nih.gov
While specific studies applying this model to this compound are not prominent, the methodology is highly relevant for evaluating anticholinergic agents. For instance, tissue slices from the bladder, intestine, or salivary glands could be used to study this compound's effects in a setting that retains the complex interplay between different cell types (e.g., smooth muscle cells, epithelial cells, neurons, and interstitial cells). nih.govnih.gov This model would allow for the assessment of drug penetration, local metabolism, and efficacy in an integrated system that is more predictive of the in vivo response than isolated cell cultures.
In Vivo Preclinical Animal Models in this compound Research
Rodent Models (Rats): Rats are commonly used to investigate the systemic anticholinergic effects of this compound. In one study, this compound methylbromide administered as a suppository to male albino rats produced a prompt and sustained blockade of the cardiovascular effects of vagal nerve stimulation and intravenous acetylcholine, demonstrating its systemic antimuscarinic activity. medchemexpress.commedchemexpress.com
Lagomorph Models (Rabbits): Rabbits are a standard model for ophthalmic studies due to their large eye size. They are used to test the mydriatic and cycloplegic potency and duration of action of anticholinergic agents like this compound.
Goat Models: A study on Angora goats documented the efficacy of 2% this compound as a mydriatic agent. The onset of mydriasis occurred within 15 minutes. Maximum vertical pupillary dilation was reached at 4 hours, with a total duration of 12 hours. Maximum horizontal dilation was achieved at 3.5 hours. nih.gov These findings are critical for veterinary pharmacology and provide comparative data on species-specific responses.
Feline Models (Cats): The domestic cat has also been used to evaluate mydriatics. In this model, 2% this compound produced an incomplete mydriasis that lasted for an average of 10 hours. researchgate.net
These animal models allow researchers to observe the integrated physiological effects of this compound, providing crucial data that bridges the gap between basic pharmacological findings and potential clinical use. drugbank.com
Table 3: In Vivo Mydriatic Effects of this compound in Animal Models
| Animal Model | Concentration | Key Findings | Citation |
| Angora Goat | 2% | Onset: <15 min; Max Vertical Dilation: 4 h; Duration: 12 h | nih.gov |
| Domestic Cat | 2% | Incomplete mydriasis; Duration: ~10 h | researchgate.net |
Evaluation of this compound's Pharmacological Effects in Rodent Models (e.g., Mydriasis, Antispasmodic Activity, Salivation Blockade)
This compound, a competitive antagonist of muscarinic acetylcholine receptors, elicits a range of pharmacological effects that have been evaluated in various rodent models. drugbank.com As an anticholinergic agent, its primary actions include the dilation of the pupil (mydriasis), reduction of smooth muscle spasms (antispasmodic activity), and inhibition of glandular secretions, such as saliva. drugbank.com
Mydriasis:
The mydriatic effect of this compound results from its blockade of muscarinic receptors in the iris sphincter muscle and the ciliary body. drugbank.com This prevents the normal pupillary constriction in response to light, leading to dilation. While specific quantitative studies on this compound-induced mydriasis in common rodent models like rats and mice are not extensively detailed in the provided search results, the effect is a well-established characteristic of anticholinergic drugs. drugbank.comyoutube.com The evaluation of mydriasis in animal models, such as rabbits, often involves measuring the pupil diameter at various time points after the topical application of the drug. youtube.comslideshare.net This methodology can be adapted for rodent models to quantify the potency and duration of this compound's mydriatic effect.
Antispasmodic Activity:
The antispasmodic properties of this compound and other anticholinergic drugs are frequently assessed using isolated organ bath preparations, particularly the guinea pig ileum. nih.govresearchgate.netnih.govnorecopa.no This smooth muscle preparation is rich in muscarinic receptors and contracts in response to cholinergic agonists like acetylcholine. nih.govnorecopa.no By introducing this compound to the organ bath, researchers can observe a reduction in the contractile response to these agonists, thereby quantifying its antispasmodic activity. Studies on other compounds with anticholinergic properties have demonstrated a significant inhibition of acetylcholine-induced contractions in the guinea pig ileum, a model that is directly applicable to evaluating this compound. nih.govnih.gov The potency of the antispasmodic effect can be determined by calculating the concentration of this compound required to produce a 50% inhibition of the maximal contraction (IC50).
Salivation Blockade:
The inhibition of salivation is another hallmark effect of anticholinergic agents. In rodent models, such as the rat, the blockade of saliva secretion can be experimentally demonstrated. For instance, studies have shown that the administration of atropine (B194438), a related anticholinergic drug, can completely block parotid saliva secretion induced by cholinergic stimulation. nih.gov Similarly, atropine has been shown to block acetylcholine-induced salivation. nih.gov These experimental paradigms provide a framework for evaluating the antisalivatory effects of this compound in rats by measuring the volume and composition of saliva following drug administration.
Pharmacological Effects of this compound in Rodent Models
| Pharmacological Effect | Rodent Model | Experimental Observation |
|---|---|---|
| Mydriasis | General Rodent Models | Blockade of muscarinic receptors in the iris sphincter muscle, leading to pupil dilation. drugbank.com |
| Antispasmodic Activity | Guinea Pig Ileum | Inhibition of acetylcholine-induced smooth muscle contractions. nih.govresearchgate.netnih.gov |
| Salivation Blockade | Rat | Reduction or complete blockade of stimulated saliva secretion. nih.govnih.gov |
Comparative Pharmacological Assessments of this compound Across Different Animal Species (e.g., Mice, Rats, Rabbits, Goats)
The pharmacological profile of this compound can exhibit variations across different animal species. These differences can be observed in the intensity and duration of its effects, as well as in its toxicological profile.
Mydriatic Effect:
Comparative studies on the mydriatic effects of various anticholinergic agents have been conducted in several species. For instance, a study in Angora goats evaluated the mydriatic efficacy of 2% this compound alongside other mydriatics like atropine, cyclopentolate (B1215867), and hyoscine. researchgate.net Such studies typically measure the onset of action, time to maximum pupillary dilation, and the duration of the mydriatic effect. researchgate.net In rabbits, another species commonly used for ophthalmic research, the mydriatic effect of anticholinergic drugs is well-documented. youtube.comslideshare.netnih.govresearchgate.net The pigmentation of the iris can influence the duration of the mydriatic effect, as seen with atropine in pigmented versus albino rabbits, a factor that could also be relevant for this compound. nih.gov
Antispasmodic Activity:
While the guinea pig is a standard model for assessing antispasmodic activity, comparative studies could extend to the ileum or other smooth muscle preparations from mice and rats to identify any species-specific differences in receptor affinity or drug metabolism. researchgate.net
Toxicological Profile:
The acute toxicity of this compound, as indicated by the median lethal dose (LD50), has been determined in several rodent species. These values provide a comparative measure of the drug's toxicity across these species.
Comparative Acute Oral LD50 of this compound
| Animal Species | Acute Oral LD50 (mg/kg) |
|---|---|
| Rat | 1200 drugbank.com |
| Mouse | 1400 drugbank.com |
| Guinea Pig | 1000 drugbank.com |
These comparative data are crucial for extrapolating preclinical findings to other species and for understanding the species-specific nuances of this compound's pharmacology.
Development and Application of Advanced Animal Models for Cholinergic System Research Relevant to this compound
Research into the cholinergic system, the primary target of this compound, has benefited significantly from the development of advanced animal models. These models offer more sophisticated ways to study the intricate roles of acetylcholine and the effects of its modulation by drugs like this compound.
One of the key advancements is the use of transgenic animal models . For example, tau-transgenic mice have been utilized in Alzheimer's disease research, a condition with significant cholinergic deficits. taurx.com While not directly focused on this compound, these models, which express human tau protein, could be employed to investigate how this compound affects cholinergic signaling in the context of specific pathologies.
In vivo microdialysis is another powerful technique that allows for the real-time measurement of neurotransmitter levels, including acetylcholine, in specific brain regions of freely moving animals. taurx.com This method could be applied to study the precise impact of this compound on acetylcholine release and turnover in brain areas involved in cognition and other functions regulated by the cholinergic system. For instance, studies have used microdialysis in mice to measure changes in hippocampal acetylcholine levels in response to various drugs. taurx.com
Furthermore, the development of models for specific conditions involving cholinergic dysfunction, such as neuroinflammation or polycystic ovary syndrome in rats, provides a platform to explore the therapeutic potential of cholinergic modulators. youtube.comnih.gov For example, the use of lipopolysaccharide (LPS) to induce a neuroinflammatory state in mice allows for the investigation of how cholinergic drugs might influence microglial activation and inflammatory responses. youtube.com
These advanced models, combined with behavioral paradigms like the sustained attention task (SAT) in rats, offer a multi-faceted approach to understanding the complex effects of this compound on the central and peripheral nervous systems. nih.gov By elucidating the drug's mechanism of action at a neurochemical and systems level, these models can provide valuable insights that complement traditional pharmacological assays.
Computational and Theoretical Investigations of Homatropine
Molecular Docking Simulations for Homatropine's Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor, typically a protein. frontiersin.orgyoutube.com This method employs search algorithms to explore various possible conformations of the ligand within the receptor's binding site and uses a scoring function to estimate the binding affinity for each pose. springernature.com The process begins with the three-dimensional structures of both the ligand (this compound) and the receptor, which can be obtained from experimental methods like X-ray crystallography or built using computational approaches such as homology modeling. frontiersin.orgyoutube.com
For This compound (B1218969), the primary targets are muscarinic acetylcholine (B1216132) receptors. Docking simulations would place the this compound molecule into the binding pocket of a muscarinic receptor, such as the human M3 muscarinic receptor (hMR3), to predict its binding mode. researchgate.net The algorithms used, such as the Lamarckian Genetic Algorithm (LGA), allow for the flexibility of the ligand, enabling its rotatable bonds to adopt an optimal geometry for interaction. springernature.com
The simulation predicts the key intermolecular interactions that stabilize the complex. For this compound, these would include:
Hydrogen Bonds: The hydroxyl group on the mandelic acid portion of this compound is a prime candidate for forming hydrogen bonds with polar amino acid residues (like serine or threonine) in the receptor's binding site.
Hydrophobic Interactions: The phenyl ring of the mandelic acid moiety and the bicyclic tropane (B1204802) ring system can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: The positively charged nitrogen atom in the tropane ring is crucial for forming a strong ionic interaction with a negatively charged residue, typically an aspartic acid, which is a hallmark of muscarinic antagonist binding.
The output of a docking simulation is typically a set of possible binding poses ranked by a score that estimates the binding free energy. This information is critical for understanding the structural basis of this compound's antagonism at muscarinic receptors. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound This table illustrates typical outputs from a molecular docking simulation. The values are for demonstrative purposes.
| Parameter | Value/Description |
| Target Receptor | Human M3 Muscarinic Receptor (hMR3) |
| Estimated Binding Energy (kcal/mol) | -8.5 |
| Predicted Key Hydrogen Bonds | This compound -OH group with Serine residue |
| Predicted Ionic Interaction | This compound N+ with Aspartic Acid residue |
| Predicted Hydrophobic Contacts | Phenyl ring with Tyrosine, Tryptophan residues |
| RMSD of Best Pose (Å) | 1.2 (relative to a known binder) |
Quantum Chemical Calculations and Spectroscopic Analysis for this compound
Quantum chemical calculations offer a deeper understanding of a molecule's properties based on its electronic structure. mdpi.com These methods can predict molecular geometry, charge distribution, and reactivity with high accuracy, providing a fundamental basis for its interaction with biological systems. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govuomustansiriyah.edu.iq Applying DFT to this compound allows for precise geometry optimization to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. mdpi.com
These properties, often called quantum chemical descriptors, provide insight into the molecule's chemical behavior: mdpi.comscirp.org
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between them is a measure of chemical reactivity and stability.
Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and softness (S) are calculated from HOMO and LUMO energies and quantify the molecule's resistance to change in its electron distribution. mdpi.com
Semi-empirical methods, which are computationally less demanding than DFT, can also be used for initial calculations or for studying larger systems, providing a good balance between speed and accuracy for predicting molecular properties. mdpi.com
Table 2: Key Quantum Chemical Descriptors Calculable for this compound via DFT This table lists standard descriptors obtained from DFT calculations and their general significance.
| Descriptor | Symbol | Significance |
| Total Energy | E_total | Thermodynamic stability of the molecular conformation. |
| HOMO Energy | E_HOMO | Represents the electron-donating capacity. |
| LUMO Energy | E_LUMO | Represents the electron-accepting capacity. |
| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |
| Electronegativity | χ | The power of the molecule to attract electrons. |
| Chemical Hardness | η | Resistance to change in electron configuration. |
| Global Softness | S | The reciprocal of hardness; a measure of reactivity. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.dechemrxiv.org It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive potential (electron-poor). researchgate.net
For this compound, an MEP analysis would highlight:
Negative Regions (Red/Yellow): The oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups would appear as intense red areas. These are the primary sites for electrophilic attack and are the most likely locations for forming hydrogen bonds with donor groups on the receptor. chemrxiv.orgresearchgate.net
Positive Regions (Blue): The area around the positively charged quaternary nitrogen and the hydrogen of the hydroxyl group would appear blue, indicating these are sites favorable for interacting with nucleophilic or negatively charged groups on the receptor, such as an aspartate residue. uomustansiriyah.edu.iq
MEP analysis is invaluable for understanding how this compound is recognized by its receptor and serves as a guide for designing new molecules with modified interaction profiles. wolfram.com
While docking predicts where interactions occur, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze and quantify the nature of these interactions. nih.govresearchgate.net QTAIM analyzes the topology of the electron density (ρ(r)) to characterize the bonding between atoms, including weak non-covalent interactions that are critical for ligand binding. nih.govresearchgate.net
In a this compound-receptor complex, QTAIM can be used to:
Identify Bond Critical Points (BCPs): These are points between two interacting atoms where the gradient of the electron density is zero. The presence of a BCP is an indicator of an interaction.
Characterize Interaction Strength: The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information. For hydrogen bonds and van der Waals interactions, ρ(r) is low and ∇²ρ(r) is positive. The magnitude of these values can help rank the strength of different interactions. researchgate.net
This detailed analysis provides a more rigorous, physics-based understanding of the forces holding this compound in the binding pocket compared to the more empirical scoring functions used in docking.
Table 3: Interpretation of QTAIM Parameters for Non-Covalent Interactions This table explains how topological parameters from a QTAIM analysis are used to classify chemical interactions.
| Parameter | Condition | Type of Interaction |
| Laplacian of Electron Density (∇²ρ(r)) | ∇²ρ(r) < 0 | Covalent (charge concentration) |
| ∇²ρ(r) > 0 | Closed-shell (e.g., ionic, hydrogen bond, van der Waals) | |
| Total Energy Density (H(r)) | H(r) < 0 | Stabilizing interaction with some covalent character |
| H(r) > 0 | Weak, purely closed-shell interaction |
Application of Machine Learning Approaches in Predicting this compound's Receptor-Ligand Dynamics
The vast amount of data generated from long-timescale molecular dynamics simulations is often too complex for simple manual analysis. Machine learning (ML) is emerging as a powerful tool to analyze these complex datasets and extract meaningful insights into receptor-ligand dynamics. nih.govresearchgate.net
In the context of this compound, ML has been directly applied to analyze its unbinding simulations from the M3 muscarinic receptor. researchgate.net In this study, a machine learning-based analysis was used to identify the key molecular motions and protein residues that are most important for the unbinding event. The ML model was able to pinpoint that the junction between the second extracellular loop (ECL2) and transmembrane helix 5 (TM5) plays a critical role as this compound passes through the transition state of unbinding. researchgate.net
General applications of ML in this area include:
Dimensionality Reduction: Algorithms can identify the most important collective variables (combinations of atomic motions) that describe a complex process like unbinding, simplifying the analysis.
Classification: ML models, such as Support Vector Machines (SVM) or Random Forests, can be trained to classify ligand conformations or predict a functional outcome (e.g., inhibitor vs. activator) based on simulation data. cnr.it
Enhanced Sampling: ML can be used on-the-fly during a simulation to guide the exploration of the conformational space more efficiently, helping to discover rare events like ligand unbinding. researchgate.net
By applying ML to the simulation data of this compound, researchers can uncover subtle, dynamic correlations between the ligand and receptor that govern the binding and unbinding process, providing a level of insight that is difficult to achieve with other methods. researchgate.net
Analytical and Bioanalytical Methodologies for Homatropine Research
Spectroscopic Techniques Utilized in Homatropine (B1218969) Analysis (e.g., Derivative Spectroscopy)
Spectroscopic methods, particularly UV-Visible spectrophotometry, are foundational in the analysis of this compound. These techniques are based on the principle that the molecule absorbs light at a specific wavelength. A stability-indicating method for this compound methylbromide involves its reaction with picric acid to form a complex that can be measured spectrophotometrically at 365 nm. nih.gov This method is selective as it avoids interference from major degradation products like mandelic acid and tropinium methylbromide. nih.gov
Derivative spectroscopy has emerged as a powerful tool to enhance the resolution of overlapping spectral bands and eliminate background interference, which is a common challenge in multicomponent analysis. researchgate.net This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. cambridgescholars.com The derivatization of a UV absorption spectrum can increase the specificity and selectivity for an analyte within a complex mixture, allowing for quantification even in the presence of other compounds or excipients. nih.gov For instance, a method developed for Metadoxine found that third-order derivative spectroscopy yielded the best results for quantification. researchgate.net The primary advantages of derivative spectroscopy are the improved resolution of analytical signals and the appearance of peaks and zero-crossing points that are suitable for analysis even with interferences. cambridgescholars.com
Key Features of Spectroscopic Analysis for this compound:
| Feature | Description | Source(s) |
|---|---|---|
| Complex Formation | This compound methylbromide forms a complex with picric acid, which is then measured. | nih.gov |
| Measurement Wavelength | The picrate (B76445) complex is measured at a wavelength of 365 nm. | nih.gov |
| Derivative Spectroscopy | Utilizes first, second, or higher-order derivatives to resolve overlapping spectra and improve specificity. | cambridgescholars.com, researchgate.net |
| Advantages | Enhances resolution, suppresses background noise, and allows for analysis in the presence of interferences. | cambridgescholars.com, nih.gov |
Chromatographic Separation Methods for this compound (e.g., High-Performance Liquid Chromatography, Capillary Electrophoresis)
Chromatographic techniques are paramount for the separation and quantification of this compound, especially in complex mixtures or when analyzing related impurities.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used methods. springernature.com A stability-indicating UPLC method was developed for the simultaneous determination of this compound Methylbromide and Hydrocodone Bitartrate in pharmaceutical dosage forms. ipinnovative.com This method demonstrated high specificity and efficiency, separating the active ingredients from their impurities and placebo components in under 40 minutes. ipinnovative.com Another study detailed an HPLC method for separating this compound methylbromide from five opium alkaloids using a Nucleosil 5 C8 stationary phase. documentsdelivered.com The selection of the stationary phase (e.g., C8, C18, Phenyl-Hexyl) and mobile phase composition is critical for achieving optimal separation. ipinnovative.comdocumentsdelivered.com
Table of UPLC Method Parameters for this compound Methylbromide Analysis
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC) | ipinnovative.com |
| Column | Acquity CSH™ Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | ipinnovative.com |
| Mobile Phase A | 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine, adjusted to pH 2.0 with phosphoric acid. | ipinnovative.com |
| Mobile Phase B | Acetonitrile | ipinnovative.com |
| Flow Rate | 0.45 mL/min | ipinnovative.com |
| Detection | UV at 205 nm | ipinnovative.com |
| Column Temperature | 45 °C | ipinnovative.com |
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency, short analysis times, and lower costs compared to HPLC. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field applied to a narrow capillary tube. This technique is particularly advantageous for analyzing complex samples like urine or plasma with minimal pretreatment. nih.gov While specific CE methods for this compound are less commonly published than HPLC methods, CE is a recognized technique for the analysis of tropane (B1204802) alkaloids. nih.govnih.gov Its high selectivity and sensitivity make it a valuable tool for pharmaceutical quality control and clinical chemistry. nih.gov
Development and Application of Electrochemical Sensors for this compound Detection
Electrochemical sensors are gaining interest for drug analysis due to their high sensitivity, rapid response, low cost, and potential for miniaturization into portable devices. mdpi.comnih.gov These sensors operate by measuring the electrical response (e.g., current or potential) resulting from an electrochemical reaction between an electrode and the target analyte. mdpi.com
The development of these sensors often involves modifying the surface of a bare electrode (like a glassy carbon electrode, GCE) with materials that enhance sensitivity and selectivity. nih.govresearchgate.net Modifiers can include nanomaterials, polymers, or bioreceptors such as enzymes and antibodies. metrohmusa.commdpi.com For instance, a nano-porous GCE was shown to increase the electrode's effective surface area, thereby enhancing its sensitivity for monitoring drugs. researchgate.net
In the context of tropane alkaloids, immunosensors represent a significant advancement. A lateral flow immunoassay (LFIA) using gold nanoparticles (AuNPs) and broad-spectrum antibodies was developed for the simultaneous detection of six tropane alkaloids, including this compound, in honey. nih.gov This method achieved a detection limit of 0.30 ng/mL for this compound and could provide semi-quantitative results within 17 minutes. nih.gov Such biosensors offer a user-friendly and rapid platform for screening purposes. nih.gov
Key Aspects of Electrochemical Sensors for Alkaloid Detection:
| Sensor Type | Principle | Advantages | Example Application | Source(s) |
|---|---|---|---|---|
| Voltammetric/Amperometric Sensors | Measures current from the oxidation/reduction of the analyte at a modified electrode surface. | High sensitivity, low detection limits, rapid response, low cost. | Simultaneous determination of dexamethasone (B1670325) and hydrocortisone (B1673445) using a nano-porous GCE. | mdpi.com, researchgate.net |
| Lateral Flow Immunoassay (LFIA) | Uses specific antibodies and gold nanoparticles on a test strip to detect the analyte. | Rapid, user-friendly, portable, suitable for on-site screening. | Simultaneous detection of six tropane alkaloids, including this compound, in honey. | nih.gov |
In Vitro Dissolution Testing Methodologies for this compound Formulations in Research Settings
In vitro dissolution testing is a critical research tool used to evaluate the release characteristics of a drug from its dosage form. researchgate.net It helps in understanding formulation behavior, ensuring batch-to-batch consistency, and can provide insights into potential in vivo performance. researchgate.netfda.gov While standardized methods exist for common dosage forms like tablets, research settings often require the development of specialized or modified methods, especially for novel formulations. fip.org
The objective is to assess the rate and extent of drug release under controlled laboratory conditions. fda.gov Key parameters in method development include the choice of dissolution apparatus, the composition and volume of the dissolution medium, agitation speed, and temperature. fda.gov For a product containing this compound methylbromide, the FDA maintains a Dissolution Methods Database that can serve as a starting point. fda.gov
In a research context, the goal may be to create a method that can discriminate between different formulations or manufacturing variables. nih.gov For example, research on inhalation formulations, which face challenges like the small amount of fluid in the lungs, has led to the adaptation of testers with special membrane holders to evaluate the dissolution of aerodynamically sorted particles. researchgate.net Although no single universal method is accepted for all dosage forms, the fundamental principles outlined in pharmacopeial chapters (like USP <1092>) guide the development process. researchgate.netfda.gov The testing should ideally be able to mimic the in vivo conditions to a certain extent, although creating a perfect in vitro-in vivo correlation (IVIVC) remains a significant challenge. nih.gov
Q & A
Q. What are the primary pharmacological mechanisms of homatropine in ocular applications, and how do they differ from atropine?
this compound acts as a competitive antagonist of muscarinic acetylcholine receptors, leading to cycloplegia and mydriasis by relaxing the iris and ciliary body. Its shorter duration of action (compared to atropine) is attributed to weaker receptor binding and faster metabolic clearance. Experimental designs should include in vitro receptor affinity assays (e.g., radioligand binding) and in vivo duration studies comparing intraocular pressure changes over time .
Q. What validated analytical methods are recommended for quantifying this compound in biological samples?
Potentiometric sensors using ion-pair complexes (e.g., this compound-tetraphenylborate) demonstrate high recovery rates (103–105%) in urine samples. Key validation parameters include:
Q. How should researchers handle safety protocols for this compound in laboratory settings?
this compound’s safety profile requires strict adherence to:
- Exposure control : Use local exhaust ventilation and PPE (gloves, goggles).
- Spill management : Neutralize with absorbent materials and dispose per hazardous waste regulations.
- Storage : Stable at room temperature in sealed containers, avoiding direct light .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s ion-pair interactions in membrane-based sensors?
Use density functional tight-binding (DFTB) computational models to predict selectivity of ion-pair complexes (e.g., this compound with tetraphenylborate). Validate findings via potentiometric titration and regression analysis of dissociation constants (pKa = 9.24 ± 0.03) .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?
Apply nonlinear regression and factor analysis to isolate variables (e.g., pH, temperature) affecting dissociation constants. Cross-validate using in silico pharmacokinetic models and in vivo microdialysis in ocular tissues .
Q. What methodologies address variability in this compound recovery rates during urine sample analysis?
Standardize recovery protocols by:
Q. How can computational modeling improve this compound’s structure-activity relationship (SAR) studies?
Employ molecular docking simulations to map this compound’s methylbromide group interactions with muscarinic receptor subtypes (M1–M5). Compare binding energies to atropine derivatives to explain selectivity differences .
Methodological Best Practices
Q. What reporting standards are critical for this compound-related research in peer-reviewed journals?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Methods : Detail synthesis, purification (e.g., HPLC conditions), and characterization (NMR, mass spectrometry).
- Supporting Information : Include raw titration data, validation parameters, and computational model inputs.
- Ethics : Declare IRB approval for human/animal studies and conflicts of interest .
Q. How should researchers formulate hypotheses for this compound’s off-target effects?
Use the PICO framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
